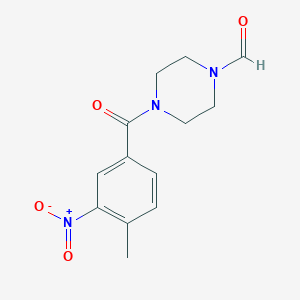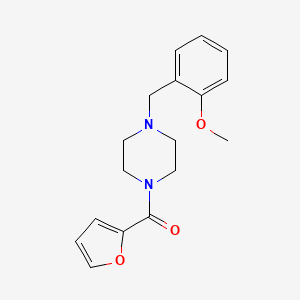![molecular formula C26H29NO5 B5709160 diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Research: EGFR-TK Inhibition
The benzyloxyphenyl group plays a significant role in the inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is overexpressed in many cancers . Derivatives of this compound have been synthesized and shown potent anti-proliferative activity against cancer cell lines, such as HCT116, HepG-2, and MCF7. They exhibit selective toxicity towards cancer cells while being safer for normal cells, making them promising candidates for targeted cancer therapy .
Organic Synthesis: Benzylic Position Reactions
The benzyloxy moiety is crucial in organic synthesis, especially in reactions at the benzylic position. This includes free radical bromination, nucleophilic substitution, and oxidation processes. The stability provided by the benzyloxy group allows for selective reactions that are useful in the synthesis of complex organic molecules .
Pharmaceutical Development: Drug-Likeness Properties
Compounds with the benzyloxyphenyl structure have been evaluated for their drug-likeness properties, including physicochemical characteristics. They are considered in the design of new pharmaceuticals due to their promising profiles, which include good absorption, distribution, metabolism, and excretion (ADME) properties .
Material Science: Polymer Synthesis
The benzyloxyphenyl group is used in the synthesis of specialized polymers. For instance, it is involved in the preparation of bis(4-benzyloxyphenoxy)phenyl phosphine oxide, which has applications in high-performance materials and electronics .
Dye Industry: Polyester Fiber Dyeing
In the dye industry, the benzyloxyphenyl derivative is utilized for polyester fiber dyeing. Its chemical properties allow for the creation of stable and vibrant colors that are essential for textile manufacturing .
Rubber Industry: Additive Synthesis
This compound also finds its application in the rubber industry. It is used in the synthesis of additives that enhance the properties of rubber, such as its elasticity, strength, and resistance to degradation .
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Given its structural similarity to other benzylphosphonate derivatives , it may interact with its targets in a similar manner.
Biochemical Pathways
Benzylphosphonate derivatives have been studied for their potential antimicrobial properties , suggesting that they may interfere with bacterial metabolic pathways.
Result of Action
Some benzylphosphonate derivatives have shown antimicrobial activity against certain strains of Escherichia coli , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
diethyl 2,6-dimethyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-5-30-25(28)22-17(3)27-18(4)23(26(29)31-6-2)24(22)20-12-14-21(15-13-20)32-16-19-10-8-7-9-11-19/h7-15,24,27H,5-6,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPAGXREQUMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)





![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)




